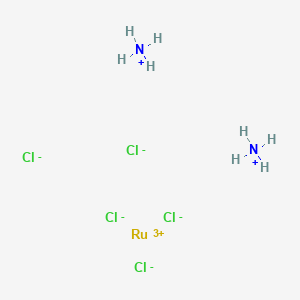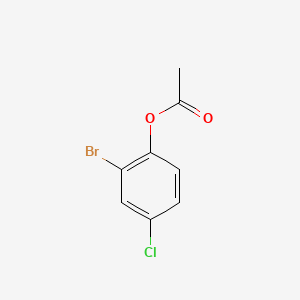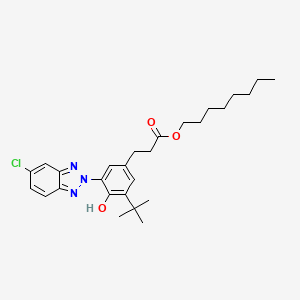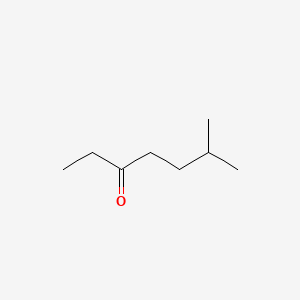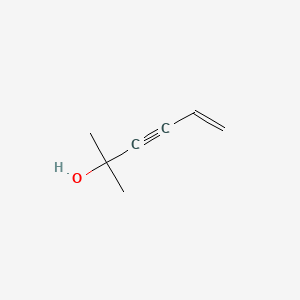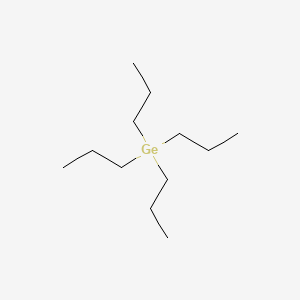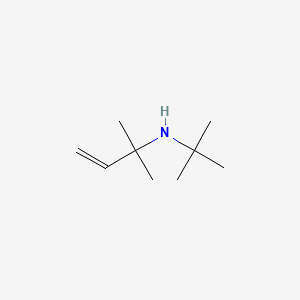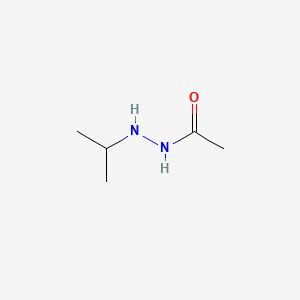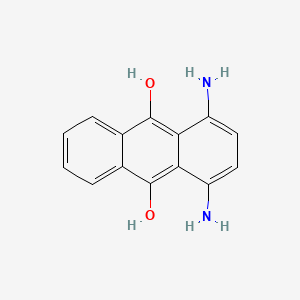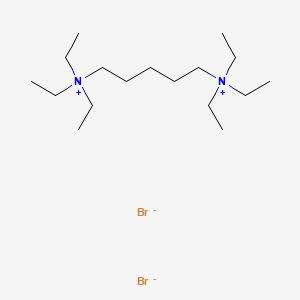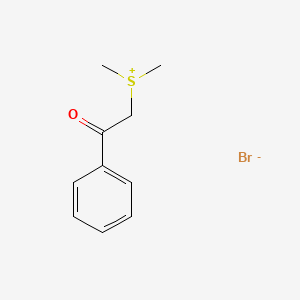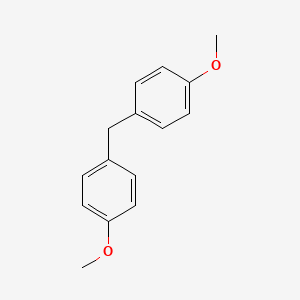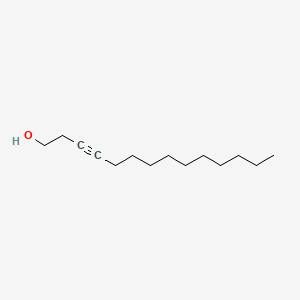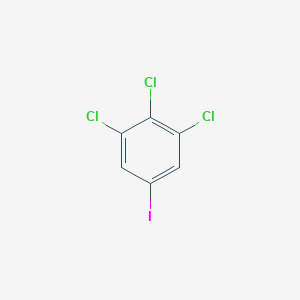
1,2,3-Trichloro-5-iodobenzene
概要
説明
科学的研究の応用
Synthesis and Recyclability in Organic Chemistry
The compound 1,2,3-Trichloro-5-iodobenzene and its derivatives have been utilized in organic chemistry for the synthesis of other complex molecules. For instance, a derivative, 2,4,6-tris[(4-iodo)phenoxy)]-1,3,5-triazine, was synthesized and used as a recyclable ‘iodoarene’ for α-tosyloxylation of enolizable ketones. This process highlighted the compound's potential in facilitating reactions and its recyclability due to its insolubility in certain solvents, adding an element of sustainability in chemical processes (Thorat et al., 2014).Inhibitory Activity against Acidic Corrosion of Steels
Derivatives of 1,2,3-Trichloro-5-iodobenzene have been synthesized with potential inhibitory activity against the acidic corrosion of steels. These compounds include 1,4-disubstituted 1,2,3-triazoles synthesized from compounds such as 1-(azidomethyl)-4-iodobenzene. Their corrosion inhibiting properties were determined through electrochemical techniques, indicating the compound's potential in material science and engineering (Negrón-Silva et al., 2013).Ring-opening Dichlorination in Organic Synthesis
The compound has been involved in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, resulting in products bearing chlorine atoms. This process demonstrates the compound's application in the generation of diverse organic products with different donor and acceptor groups, showcasing its versatility in synthetic organic chemistry (Garve et al., 2014).Mechanistic Studies in Electrochemical Processes
Mechanistic studies involving the electrochemical reductive cleavage of carbon-halogen bonds in derivatives of 1,2,3-Trichloro-5-iodobenzene, such as the carbon-iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene, have been conducted. These studies, using the Marcus theory of heterogeneous outer sphere electron transfer, shed light on the detailed mechanisms of electrochemical processes in organic compounds (Prasad & Sangaranarayanan, 2004).Applications in Polymer Chemistry and Material Science
Compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene, related to 1,2,3-Trichloro-5-iodobenzene, have been used in polymer chemistry. For instance, their triazidation and subsequent reactions have implications in creating photoactive cross-linking reagents for polymer chemistry and as starting materials in the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
1,2,3-trichloro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAULXUQOQCUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300870 | |
| Record name | 1,2,3-trichloro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-5-iodobenzene | |
CAS RN |
64634-61-3 | |
| Record name | NSC139587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-trichloro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

